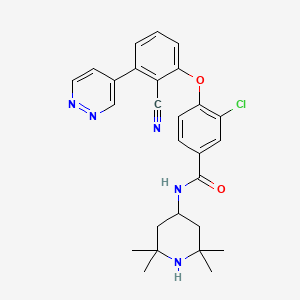
Florilglutamic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of florilglutamic acid involves the incorporation of fluorine-18, a radioactive isotope, into the glutamic acid structure. The process typically starts with the precursor compound, which undergoes fluorination to introduce the fluorine-18 isotope. The reaction conditions often involve the use of specialized equipment to handle the radioactive materials safely.
Industrial Production Methods: Industrial production of this compound is carried out in facilities equipped with automated radiosynthesizers. These synthesizers ensure high radiochemical yields and purity. The process involves starting with high activity levels of fluorine-18 and completing the synthesis in less than 45 minutes. The final product is sterile, colorless, and has a pH of 6.5-7.5 .
Analyse Des Réactions Chimiques
Types of Reactions: Florilglutamic acid primarily undergoes substitution reactions due to the presence of the fluorine atom. The compound is designed to be stable under physiological conditions, minimizing unwanted reactions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as fluorine-18 and various solvents and catalysts to facilitate the fluorination process. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the radioactive isotope.
Major Products Formed: The major product formed from the synthesis of this compound is the fluorinated glutamic acid derivative, which is used in PET imaging. The compound is designed to be taken up by cancer cells, allowing for precise imaging of tumors .
Applications De Recherche Scientifique
Florilglutamic acid has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiotracer in PET imaging to study various chemical processes in vivo.
Biology: Helps in understanding the metabolic pathways and cellular uptake mechanisms in cancer cells.
Medicine: Primarily used for the diagnosis of hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new diagnostic tools and imaging agents for cancer detection.
Mécanisme D'action
Florilglutamic acid exerts its effects by entering cells through the xC- transport system, which is more abundant in cancer tissue. Once inside the cells, the compound emits radiation that can be detected by PET imaging. This allows for the visualization of cancerous tissues, providing valuable information for diagnosis and treatment planning .
Comparaison Avec Des Composés Similaires
Florilglutamic acid is unique due to its specific uptake by cancer cells and its use of fluorine-18 as a radiolabel. Similar compounds include:
Fluorodeoxyglucose (FDG): Another PET imaging agent used to study glucose metabolism in tissues.
Fluorothymidine (FLT): Used in PET imaging to study cellular proliferation.
Fluoromisonidazole (FMISO): Used to image hypoxic regions within tumors.
This compound stands out due to its specific targeting of the xC- transport system, making it particularly useful for imaging certain types of cancer .
Propriétés
IUPAC Name |
(2S,4S)-2-amino-4-(3-fluoropropyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c9-3-1-2-5(7(11)12)4-6(10)8(13)14/h5-6H,1-4,10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNDKMECWBLOF-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(C(=O)O)N)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152544 | |
| Record name | Florilglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196794-42-9 | |
| Record name | Florilglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196794429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florilglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLORILGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954ZFH0S16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















